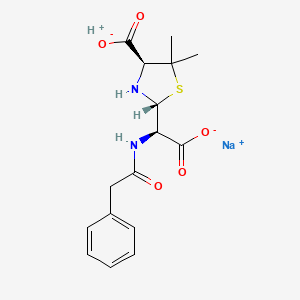

Sodium benzylpenicilloate

Overview

Description

Sodium benzylpenicilloate, also known as 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-α-[(2-phenylacetyl)amino]-, sodium salt (1:1); 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-α-(2-phenylacetamido)-, monosodium salt; Sodium benzyl penicilloate; Benzyl Penicilloic Acid Sodium Salt (Mixture of Diastereomers) .

Synthesis Analysis

The synthesis of this compound involves the use of benzylpenicillin, benzylpenicilloate (BPO), and benzylpenilloate (PO). Major determinants consist of multivalent conjugates of benzylpenicilloyl coupled through an amide bond to a carrier polymer . The structures suffer from an epimerization process in C-5 at different rates .Molecular Structure Analysis

The molecular structure of this compound involves the use of benzylpenicillin, benzylpenicilloate (BPO), and benzylpenilloate (PO). Major determinants consist of multivalent conjugates of benzylpenicilloyl coupled through an amide bond to a carrier polymer .Chemical Reactions Analysis

The chemical reactions of this compound involve the use of benzylpenicillin, benzylpenicilloate (BPO), and benzylpenilloate (PO). Major determinants consist of multivalent conjugates of benzylpenicilloyl coupled through an amide bond to a carrier polymer . The structures suffer from an epimerization process in C-5 at different rates .Physical and Chemical Properties Analysis

This compound has a weight average of 356.37 and a monoisotopic weight of 356.08067249. Its chemical formula is C16H17N2NaO4S .Scientific Research Applications

Preparation and Analysis

Sodium benzylpenicilloate, derived from penicillin, is used in various scientific studies. For example, one study focused on preparing benzylpenicilloic acid from penicillin using this compound as a raw material. The study also established methods for qualitative and quantitative determination of benzylpenicilloic acid, using techniques like high-performance liquid chromatography and mass spectrometry (Qiang, 2013).

Penicillin Allergy Testing

In the context of allergy testing, this compound plays a significant role. A study involving children and adolescents with a history of reaction to penicillin or its analogs used skin tests with this compound as part of the testing process. The study demonstrated that this procedure is safe and predictive for allergy testing (Mendelson, Ressler, Rosen & Selcow, 1984).

Neurophysiological Research

This compound has been used in neurophysiological research, such as studying the effects of penicillin on evoked field potentials in guinea‐pig olfactory cortex. This research provides insights into the neurological impact of substances like this compound (Keurs, Voskuyl & Meinardi, 1973).

Chemical and Physical Analysis

Studies have also focused on the chemical changes in benzylpenicillin (including its sodium salt form) under various conditions like γ-irradiation. These studies help understand the stability and degradation processes of penicillin compounds (Phillips, Power & Robinson, 1973).

Pharmacological Research

This compound is significant in pharmacological research, particularly in veterinary medicine. For instance, a study discussed the use of Benzylpenicillin-G, which includes sodium salts, in veterinary medicine across Latin America, highlighting the pharmacological perspectives and implications (Gutiérrez, Sumano, Ocampo, Nieto & Aquino, 2023).

Ophthalmology and Veterinary Medicine

In ophthalmology and veterinary medicine, this compound has been studied for its concentration and efficacy in treating infections, such as Moraxella bovis in bovines (Abeynayake & Cooper, 1989).

Raman Spectroscopy

The compound has also been a subject in spectroscopy studies. One such study used Raman and surface-enhanced Raman spectroscopy for the rapid monitoring of benzylpenicillin sodium, demonstrating its potential for efficient drug molecule detection (Jiang et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

sodium;(2R,4S)-2-[(R)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S.Na/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);/q;+1/p-1/t11-,12-,13+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLWEQBVKFKCSB-GRMSKOJTSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].CC1([C@@H](N[C@H](S1)[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16349-25-0 | |

| Record name | Sodium benzylpenicilloate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016349250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM BENZYLPENICILLOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3C5MWQ7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)

![(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)

![4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene](/img/structure/B3323253.png)

![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)

![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)

![Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323332.png)